N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a chromene moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Chromene Moiety: The benzothiazole derivative is then coupled with a chromene derivative through a series of reactions involving acylation and cyclization. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Final Product Formation: The final step involves the introduction of the carboxamide group through amidation reactions. This can be achieved using reagents such as carbodiimides or other coupling agents.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
Biology: It has shown promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a valuable candidate for drug development and biological studies.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: In the industrial sector, the compound can be used in the development of new materials, coatings, and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it can interact with DNA and proteins in cancer cells, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide: This compound has similar structural features but different substituents, leading to variations in biological activity and chemical properties.
N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide: The presence of a methoxy group in this compound can enhance its solubility and biological activity.
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a biphenyl moiety, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
SBVIMSXGLQUMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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